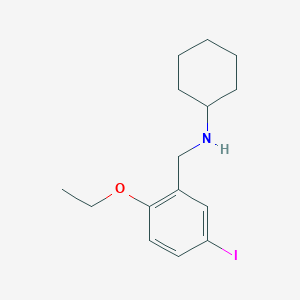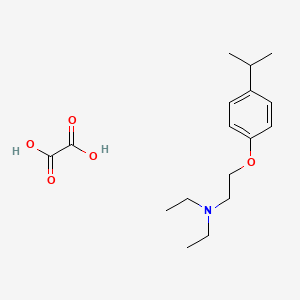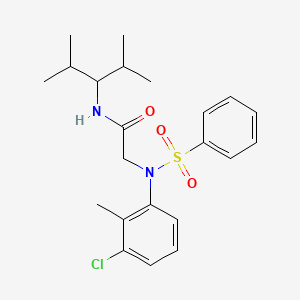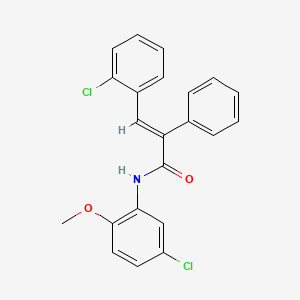![molecular formula C22H34N2O B4927659 1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4927659.png)
1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine, commonly known as TFMPP, is a synthetic drug that belongs to the piperazine family. It is a psychoactive substance that has been used for recreational purposes due to its euphoric effects. However, TFMPP has also been studied for its scientific research applications, particularly in the field of neuroscience.
Mécanisme D'action
TFMPP acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors that are widely distributed throughout the brain. Activation of these receptors leads to an increase in intracellular signaling pathways, resulting in changes in neuronal activity and neurotransmitter release. TFMPP also has affinity for other serotonin receptors, including the 5-HT1B, 5-HT1D, and 5-HT7 receptors, although its effects at these receptors are less well understood.
Biochemical and Physiological Effects:
TFMPP has been shown to increase serotonin release in the brain, which may contribute to its psychoactive effects. It has also been shown to increase dopamine release in certain brain regions, although the significance of this effect is unclear. TFMPP has been reported to produce euphoria, increased sociability, and altered sensory perception in humans. However, it can also cause adverse effects such as nausea, vomiting, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP has several advantages as a research tool, including its high potency and selectivity for serotonin receptors. It has also been used as a tool to study the role of serotonin receptors in the regulation of mood and behavior. However, TFMPP has several limitations as well, including its potential for abuse and the lack of information on its long-term effects.
Orientations Futures
There are several future directions for research on TFMPP, including the development of more selective agonists for specific serotonin receptor subtypes. Additionally, further research is needed to understand the long-term effects of TFMPP use and its potential for abuse. Finally, TFMPP may have potential therapeutic applications in the treatment of neurological disorders, although more research is needed to determine its safety and efficacy for these indications.
Conclusion:
In conclusion, TFMPP is a synthetic drug that has been studied for its scientific research applications, particularly in the field of neuroscience. It acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, and has been used as a tool to study the role of serotonin receptors in the regulation of mood and behavior. TFMPP has several advantages and limitations as a research tool, and there are several future directions for research on this compound.
Méthodes De Synthèse
TFMPP is synthesized by reacting 1-(2-methoxyphenyl)piperazine with 2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethanol in the presence of a catalyst. The resulting product is then purified using chromatography techniques. TFMPP is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
TFMPP has been studied for its potential therapeutic effects in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. It has also been used as a research tool to study the role of serotonin receptors in the brain. TFMPP acts as an agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and behavior.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O/c1-18-8-7-12-22(2,3)19(18)11-13-23-14-16-24(17-15-23)20-9-5-6-10-21(20)25-4/h5-6,9-10H,7-8,11-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZBRLQJRZDRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4927579.png)


![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)






![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B4927637.png)
![3-isopropyl-8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4927649.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4927651.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B4927665.png)